3-(5-bromofuran-2-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
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Overview
Description
3-(5-bromofuran-2-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromofuran moiety and a dihydrobenzo[dioxin] group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide typically involves multiple steps. The process begins with the preparation of the bromofuran intermediate, followed by the coupling of this intermediate with the dihydrobenzo[dioxin] derivative. Key steps include:
Alkylation of Phenolic Hydroxyl Group: This step involves the reaction of 2,3-dihydroxybenzoic acid with an alkylating agent to form the corresponding ether.
Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide, which is then subjected to Curtius rearrangement to form the desired amine.
Coupling Reaction: The bromofuran intermediate is coupled with the dihydrobenzo[dioxin] derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(5-bromofuran-2-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-bromofuran-2-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an immunomodulator and its ability to interact with specific molecular targets in the immune system.
Biological Research: The compound is used to investigate cellular pathways and mechanisms related to immune response and inflammation.
Industrial Applications: It may be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets in the immune system. The compound is believed to modulate the activity of certain immune cells, leading to an altered immune response. This modulation is achieved through binding to receptors or enzymes involved in immune signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxin-5-amine: This compound shares the dihydrobenzo[dioxin] moiety and is used in similar research applications.
Pyrenyl dihydrobenzodioxin phenanthroimidazole: Known for its use in organic light-emitting diodes (OLEDs), this compound also contains a dihydrobenzodioxin structure.
Uniqueness
3-(5-bromofuran-2-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is unique due to its combination of a bromofuran moiety and a dihydrobenzo[dioxin] group, which imparts distinct chemical and biological properties. Its potential as an immunomodulator sets it apart from other similar compounds .
Properties
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O6/c23-18-8-7-16(30-18)21(26)25-19-13-3-1-2-4-14(13)31-20(19)22(27)24-12-5-6-15-17(11-12)29-10-9-28-15/h1-8,11H,9-10H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNHEUKFFAHQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(O5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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